1-Cyclopropylpyrrolidine-2,3-dione

Overview

Description

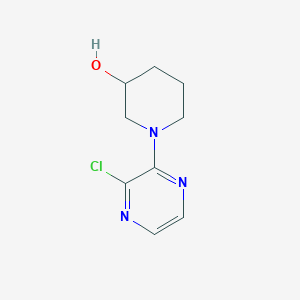

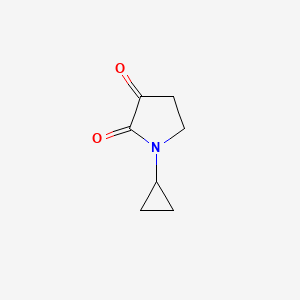

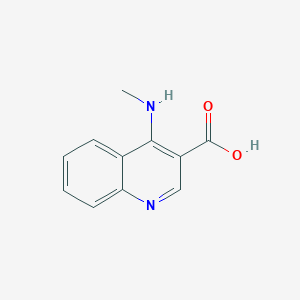

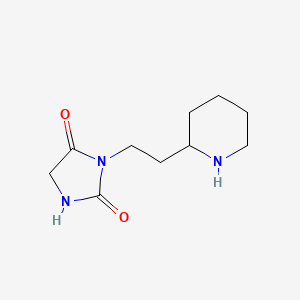

1-Cyclopropylpyrrolidine-2,3-dione is a cyclic, organic compound that has garnered significant interest in scientific research due to its unique physical and chemical properties. It has a molecular weight of 139.15 and is typically found in solid form .

Synthesis Analysis

The synthesis of pyrrolidine-2,3-dione derivatives, such as this compound, often involves cyclocondensation reactions of dicarboxylic acids with properly substituted 1-(2-aminoethyl) or 1-(3-aminoethyl) derivatives . The yield of these reactions can range from moderate to high .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C7H9NO2/c9-6-3-4-8 (7 (6)10)5-1-2-5/h5H,1-4H2 . This compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .Chemical Reactions Analysis

Pyrrolidine-2,3-diones, including this compound, are versatile scaffolds in drug discovery, and their chemical reactions often involve modifications at various positions on the pyrrolidine ring . The structure-activity relationship (SAR) analysis revealed that the activity is strongly affected by substituents at position 3 of the pyrrolidine-2,5-dione scaffold .Physical And Chemical Properties Analysis

This compound is a solid compound . Its IUPAC name is 1-cyclopropyl-2,3-pyrrolidinedione . The compound has a molecular weight of 139.15 .Scientific Research Applications

Antimicrobial and Antifungal Applications

- Synthesis and Antimicrobial Activity: Novel succinimide derivatives, including those related to 1-Cyclopropylpyrrolidine-2,3-dione structures, have been synthesized and shown promising in vitro antifungal activities towards several test fungi. One of the synthesized compounds exhibited significant inhibitory activities against a broad spectrum of fungus, highlighting its potential as a novel fungicide (Cvetković et al., 2019).

Organic Synthesis and Chemical Properties

- Regioselective Synthesis: A method for the synthesis of novel spiropyrrolidines through regioselective 1,3-dipolar cycloaddition reactions has been reported, demonstrating the chemical versatility of pyrrolidine derivatives (Verma et al., 2009).

- Stereochemical Investigations: Studies have explored the stereoselective reduction of pyrrolidine diones, contributing to the synthesis of complex organic molecules and enhancing our understanding of stereochemical outcomes in chemical reactions (Jumali et al., 2017).

Novel Compound Synthesis and Evaluation

- Antidiabetic Activity: Research into the synthesis of dispiropyrrolidines through cycloaddition reactions with thiazolidinedione and rhodanine derivatives has been conducted, with some compounds screened for antidiabetic activity, showcasing the potential therapeutic applications of these novel compounds (Murugan et al., 2009).

Potential Antimicrobial and Anticancer Applications

- Hybrid Arylidene Thiazolidine-2,4-diones: A series of hybrid compounds incorporating the thiazolidine-2,4-dione framework have been synthesized and evaluated for their antimycobacterial activity, with some displaying moderate to good activity, suggesting potential for the development of new antimycobacterial agents (Ponnuchamy et al., 2014).

Mechanism of Action

Target of Action

Related compounds, such as pyrrolidine-2,3-diones, have been reported to interact with penicillin binding proteins (pbps) of pseudomonas aeruginosa .

Mode of Action

Pyrrolidine-2,3-diones have been identified as potential inhibitors of pseudomonas aeruginosa pbp3 . They interact with these targets, leading to changes that inhibit the function of the PBPs .

Biochemical Pathways

Related compounds, such as pyrrolidine-2,3-diones, have been associated with the inhibition of pbps, which play a crucial role in bacterial cell wall synthesis .

Result of Action

Related compounds, such as pyrrolidine-2,3-diones, have shown initial antibacterial activities against pseudomonas aeruginosa .

Future Directions

The future directions for 1-Cyclopropylpyrrolidine-2,3-dione and related compounds seem promising. The discovery of the pyrrolidine-2,3-dione class of inhibitors of PBP3 brings opportunities to target multidrug-resistant bacterial strains and calls for further optimization to improve antibacterial activity against P. aeruginosa .

Biochemical Analysis

Biochemical Properties

1-Cyclopropylpyrrolidine-2,3-dione plays a significant role in various biochemical reactions. It has been identified as a potential inhibitor of penicillin-binding proteins (PBPs), particularly PBP3 of Pseudomonas aeruginosa . The compound interacts with the active site of PBP3, inhibiting its function and thereby exhibiting antibacterial activity. Additionally, this compound has shown interactions with other enzymes and proteins involved in bacterial cell wall synthesis, making it a promising candidate for the development of new antibacterial agents .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. In bacterial cells, the compound disrupts cell wall synthesis by inhibiting PBPs, leading to cell lysis and death . In mammalian cells, this compound has been shown to influence cell signaling pathways and gene expression. For instance, it can modulate the expression of genes involved in immune responses and inflammation, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of PBPs, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the cross-linking of peptidoglycan strands, which is essential for bacterial cell wall integrity. Additionally, this compound may interact with other enzymes and proteins involved in cellular processes, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to this compound can lead to gradual degradation, resulting in reduced efficacy. In in vitro and in vivo studies, the compound has demonstrated sustained antibacterial activity, with minimal long-term adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. At low to moderate doses, the compound exhibits potent antibacterial activity with minimal toxicity . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to the compound’s biological activity. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by bacterial cells, where it accumulates at the site of action . In mammalian cells, this compound is distributed to various tissues, with a preference for organs involved in metabolism and detoxification, such as the liver and kidneys . The compound’s localization and accumulation are influenced by its physicochemical properties and interactions with cellular transport mechanisms .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. In bacterial cells, the compound localizes to the cell wall, where it exerts its antibacterial effects by inhibiting PBPs . In mammalian cells, this compound is found in various subcellular compartments, including the cytoplasm and nucleus . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution and function within the cell .

properties

IUPAC Name |

1-cyclopropylpyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-6-3-4-8(7(6)10)5-1-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPUTTFZPANYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464444.png)

![Methyl 3-amino-4-[3-(dimethylamino)phenoxy]benzoate](/img/structure/B1464446.png)

![[1-(5-Aminopyridin-2-yl)piperidin-2-yl]methanol](/img/structure/B1464450.png)

![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464459.png)

![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1464461.png)